molecular formula C9H13NO3 B1675168 Levonordefrin CAS No. 829-74-3

Levonordefrin

Cat. No. B1675168
CAS RN: 829-74-3
M. Wt: 183.2 g/mol
InChI Key: GEFQWZLICWMTKF-CDUCUWFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levonordefrin is a topical sympathomimetic amine found in local anesthetic products. It is used for nasal decongestion or vasoconstriction during dental procedures .


Synthesis Analysis

Levonordefrin is the levoisomer of nordefrin, a synthetic catecholamine and norepinephrine derivative with sympathomimetic and antihypertensive effects .


Molecular Structure Analysis

Levonordefrin has a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol . It is a catecholamine in which the 2-aminoethyl group is substituted with a hydroxy group at C-1 and a methyl group at C-2, with configurations 1R,2S .


Chemical Reactions Analysis

Levonordefrin is a sympathomimetic amine used as a vasoconstrictor in local anesthetic solutions. It has pharmacologic activity similar to that of Epinephrine but it is more stable than Epinephrine .


Physical And Chemical Properties Analysis

Levonordefrin has a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol . Its IUPAC name is 4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol .

Scientific Research Applications

Antihypertensive and Sympathomimetic Effects

Levonordefrin, a synthetic catecholamine and norepinephrine derivative, exhibits sympathomimetic and antihypertensive effects. It activates alpha 2-adrenergic receptors in the cardiovascular control center of the CNS, leading to a reduction in sympathetic output from the brain and subsequently lowering blood pressure. Additionally, it binds to and activates peripheral alpha 2-adrenergic receptors, causing vasoconstriction. This dual action contributes to its antihypertensive efficacy Levonordefrin Hydrochloride, Definitions (2020).

Cardiovascular Actions and Pressor Effects

Levonordefrin is an alternative to epinephrine as a vasoconstrictor in dental local anesthetic preparations. Its cardiovascular actions have been studied, revealing similarities in receptor profile and pressor effects to norepinephrine rather than epinephrine. This suggests that levonordefrin's potency difference compared to epinephrine in terms of pressor activity may be less than commonly assumed Quantitative and Qualitative Analysis of the Pressor Effects of Levonordefrin, Journal of Cardiovascular Pharmacology (1984).

Interaction with Beta-Adrenergic Blocking Agents

Research indicates a clinically significant interaction between levonordefrin and nonselective beta-adrenergic blocking agents. This interaction, though rare, can lead to significant hypertension with a concurrent reflex bradycardia. The severity of this interaction appears to be dose-related, with smaller doses causing a less pronounced pressor response Beta-adrenergic blocking agents and dental vasoconstrictors, Dental clinics of North America (2010).

Modification of Local Anesthetic Toxicity

Levonordefrin has been studied for its effects on the toxicity and lethality of various local anesthetics. In certain cases, it decreased the toxicity and lethality of specific anesthetics, indicating its potential role in modifying local anesthetic toxicity and enhancing safety in clinical use Modification of local anesthetic toxicity by vasoconstrictors, Anesthesia Progress (1989).

Interaction with Psychiatric Medications

Levonordefrin's interaction with other medications, such as MAO inhibitors, phenothiazines, and tricyclic antidepressants, has been researched. These interactions can significantly influence cardiovascular responses and the potency of vasoconstrictors, underlining the importance of considering such drug interactions in clinical settings [Drug interactions and vasoconstrictors used in local anesthetic solutions, Oral Surgery, Oral Medicine, OralPathology (1985)](https://consensus.app/papers/drug-interactions-vasoconstrictors-used-solutions-yagiela/86c91f5c828f5a059c6939a356f2d874/?utm_source=chatgpt).

Safety And Hazards

Levonordefrin is fatal if swallowed. It is recommended to wash thoroughly after handling. If swallowed, immediately call a poison center/doctor .

properties

IUPAC Name

4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFQWZLICWMTKF-CDUCUWFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046349
Record name Levonordefrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levonordefrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

It is designed to mimic the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa. Here it can, therefore, cause vasoconstriction.
Record name Levonordefrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06707
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Levonordefrin

CAS RN

829-74-3, 74812-63-8
Record name Levonordefrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=829-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levonordefrin [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nordefrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074812638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levonordefrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06707
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name levonordefrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levonordefrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVONORDEFRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V008L6478D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NORDEFRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X549E70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levonordefrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levonordefrin
Reactant of Route 2
Levonordefrin
Reactant of Route 3
Levonordefrin
Reactant of Route 4
Levonordefrin
Reactant of Route 5
Levonordefrin
Reactant of Route 6
Levonordefrin

Citations

For This Compound
1,170
Citations
SA Hinkley, A Reader, M Beck, WJ Meyers - Anesthesia progress, 1991 - ncbi.nlm.nih.gov
The purpose of this study was to measure the degree of anesthesia obtained with 4% prilocaine with 1: 200,000 epinephrine and 2% mepivacaine with 1: 20,000 levonordefrin …
Number of citations: 117 www.ncbi.nlm.nih.gov
A Guglielmo, A Reader, R Nist, M Beck… - Oral Surgery, Oral …, 1999 - Elsevier
Objective. The purpose of this study was to determine the anesthetic efficacy and heart rate effects of a supplemental intraosseous injection of 2% mepivacaine with 1:20,000 …
Number of citations: 104 www.sciencedirect.com
RS Mito, JA Yagiela - Journal of the American Dental Association …, 1988 - europepmc.org
Propranolol is a commonly used drug; of new and refilled prescriptions, it ranked no. 1 in 1984 and no. 2 in 1985. Medical conditions for its use include angina pectoris, myocardial …
Number of citations: 62 europepmc.org
I Lawaty, M Drum, A Reader… - Anesthesia …, 2010 - meridian.allenpress.com
The purpose of this prospective, randomized, double-blind crossover study was to compare the anesthetic efficacy of 2% mepivacaine with 1 : 20,000 levonordefrin versus 2% lidocaine …
Number of citations: 26 meridian.allenpress.com
VJ Robertson, SE Taylor, TW Gage - Journal of cardiovascular …, 1984 - europepmc.org
Levonordefrin, a common alternative to levoepinephrine as a vasoconstrictor in dental local anesthetic preparations, is usually used in fivefold higher concentrations, and, as such, is …
Number of citations: 28 europepmc.org
RL Winick - General Dentistry, 1999 - alleviahealth.com
… IC 27 M Composite filling 2 percent polocaine with 1:20,000 levonordefrin 1.8 ml, … levonordefrin 1.8 ml, 1 carp. CW 31 F Crown & bridge 2 percent polocaine with 1:20,000 levonordefrin …
Number of citations: 53 www.alleviahealth.com
JL Simone, N Tortamano, PL Armonia… - Brazilian Dental …, 1997 - europepmc.org
We studied possible cardiovascular effects (systolic, diastolic, mean arterial blood pressures, and heart rate) caused by intraoral infiltrative administration of 2% mepivacaine HCl with 1: …
Number of citations: 2 europepmc.org
JA Yagiela, SR Duffin, LM Hunt - Oral surgery, oral medicine, oral …, 1985 - Elsevier
… seconds for norepinephrine and levonordefrin. Durations of effect … Norepinephrine and levonordefrin elicited hypertensive … Levonordefrin had a similar but weaker effect. Alterations in …
Number of citations: 94 www.sciencedirect.com
SE Taylor, RL Dorris - Anesthesia Progress, 1989 - ncbi.nlm.nih.gov
… We studied the effects of epinephrine or levonordefrin on the … /kg epinephrine or levonordefrin-were injected intravenously … Both epinephrine and levonordefrin decreased the …
Number of citations: 11 www.ncbi.nlm.nih.gov
JA Yagiela - The Journal of the American Dental Association, 1999 - Elsevier
… of this article focused on the adrenergic vasoconstrictors epinephrine and levonordefrin. … , there is no credible evidence of a significant interaction with epinephrine or levonordefrin. …
Number of citations: 192 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.